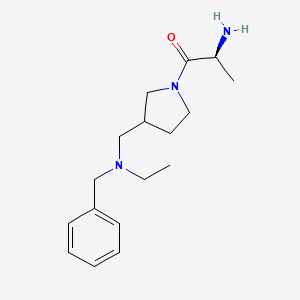![molecular formula C16H25N3O B7924246 (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one](/img/structure/B7924246.png)
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-ethyl-amino group. The final step involves the addition of the amino-propanone moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one may involve large-scale batch reactors. The process would be optimized for yield and purity, often employing continuous flow techniques and automated monitoring systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like hydrochloric acid, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
(S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. This interaction can modulate the activity of enzymes or receptors, leading to various physiological effects.
類似化合物との比較
Similar Compounds
®-2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one: This is the enantiomer of the compound and may have different biological activities.
2-Amino-1-[(3-benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one: A similar compound without specific stereochemistry.
N-Benzyl-2-amino-1-pyrrolidinyl-propanone: A structurally related compound with potential differences in reactivity and application.
Uniqueness
(S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-18(11-14-7-5-4-6-8-14)15-9-10-19(12-15)16(20)13(2)17/h4-8,13,15H,3,9-12,17H2,1-2H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCXFJSOHIWZJA-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7924164.png)
![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7924174.png)
![[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7924192.png)
![[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7924200.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7924208.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7924213.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7924229.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7924237.png)
![(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7924239.png)

![(S)-2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one](/img/structure/B7924250.png)
![(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one](/img/structure/B7924256.png)
![(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one](/img/structure/B7924264.png)
![(S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one](/img/structure/B7924268.png)
